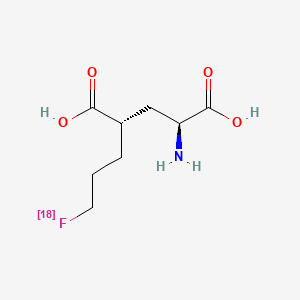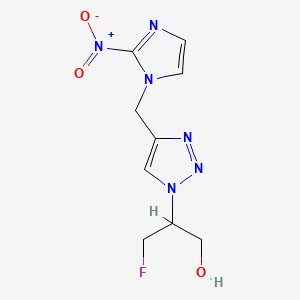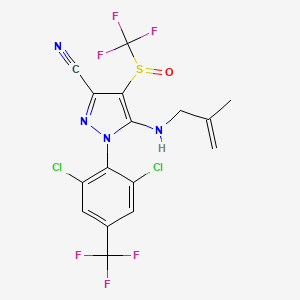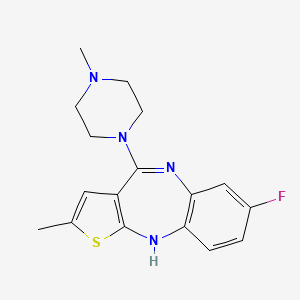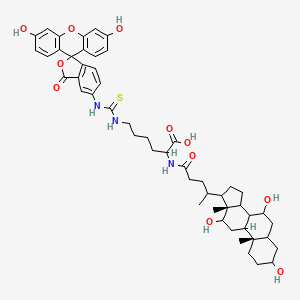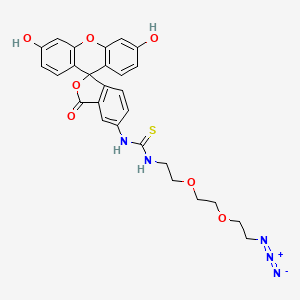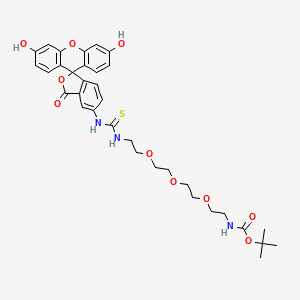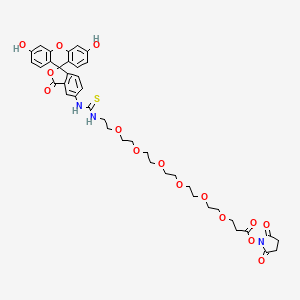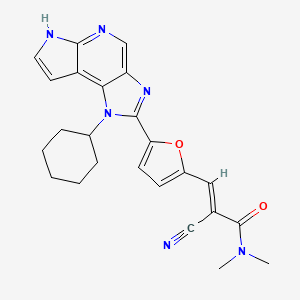
Foxy-5
Übersicht
Beschreibung
Foxy-5 ist ein synthetisches Peptid, das das WNT5A-Protein, ein nicht-kanonisches Mitglied der Wnt-Familie, nachahmt. Es wird hauptsächlich als therapeutisches Mittel zur Verhinderung von Krebsmetastasen entwickelt, indem es die Beweglichkeit von Krebszellen reduziert . This compound hat in präklinischen und klinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei Krebsarten mit niedrigem WNT5A-Ausdruck .
Herstellungsmethoden
This compound wird unter Verwendung standardmäßiger Festphasenpeptidsynthesetechniken synthetisiert. Das Peptid wird schrittweise auf einem festen Träger assembliert, wobei jede Aminosäure sequentiell hinzugefügt wird . Das Endprodukt wird dann vom festen Träger abgespalten und mittels Hochleistungsflüssigkeitschromatographie gereinigt . Industrielle Produktionsmethoden für this compound beinhalten die Skalierung des Festphasenpeptidsyntheseprozesses und die Optimierung der Reinigungsschritte, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Foxy-5 has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model compound to study peptide synthesis and modification techniques.
Biology: It is used to investigate the role of WNT5A signaling in cell migration and invasion.
Medicine: This compound is being developed as a therapeutic agent to prevent cancer metastasis in breast, colon, and prostate cancers
Wirkmechanismus
Target of Action
Foxy-5 is a WNT5A agonist . It is a mimicking peptide of WNT5A, a non-canonical member of the Wnt family . The primary targets of this compound are WNT5A low-expressing cancer cells . WNT5A plays a crucial role in preventing cancer metastasis .
Mode of Action
This compound interacts with its targets by mimicking the effects of WNT5A . It triggers cytosolic free calcium signaling without affecting β-catenin activation . As a result, this compound significantly decreases the ability of WNT5A low-expressing cancer cells to migrate and invade .
Biochemical Pathways
This compound affects the WNT/PCP signaling pathway . This pathway plays a critical role in coordinating polarized cell behaviors . This compound, like WNT5A, increases adhesion and inhibits migration of cancer cells . It also reduces liver and lung metastases in a murine ERα negative breast cancer model .
Pharmacokinetics
It’s known that this compound is a small molecule that binds to frizzled receptors . More research is needed to understand the pharmacokinetics of this compound and their impact on its bioavailability.
Result of Action
This compound has significant molecular and cellular effects. It reduces crucial biological functions that are upregulated in leukemia cells, including ROS generation, cell proliferation, and autophagy . It also induces G0/G1 cell cycle arrest . This compound upregulates ERα in an in vivo model and renders cells responsive to the selective estrogen receptor modulator, Tamoxifen .
Biochemische Analyse
Biochemical Properties
Foxy-5 mimics the effects of WNT5A, a protein that plays crucial roles in various physiological phenomena . It interacts with WNT5A low-expressing cancer cells, significantly decreasing their ability to migrate and invade . This interaction is believed to be due to this compound’s ability to restore WNT5A signaling and functional responses in these cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In WNT5A-low human breast cancer cells, this compound increases adhesion and inhibits migration . It also significantly reduced liver and lung metastases in a murine ERα negative breast cancer model . Furthermore, this compound upregulated ERα in this in vivo model .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with WNT5A low-expressing cancer cells. This compound mimics the effects of WNT5A, impairing the migration of these cells and thereby acting anti-metastatic . It is believed to restore WNT5A signaling and functional responses in WNT5A-low expressing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have consistent effects over time. Despite its significant effects on cell migration and invasion, this compound does not significantly affect the growth of primary tumors or the weight gain of animals in pre-clinical toxicology models .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated a very strong anti-metastatic effect . It significantly reduced the initial metastatic dissemination of tumor cells to both the regional and distal lymph nodes (by 90% and 75%, respectively) in animals injected with DU145 cells .
Metabolic Pathways
It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .
Transport and Distribution
It is known that this compound is a first-in-class drug candidate that selectively targets the formation and prevention of cancer metastases .
Subcellular Localization
It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .
Vorbereitungsmethoden
Foxy-5 is synthesized using standard solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The final product is then cleaved from the solid support and purified using high-performance liquid chromatography . Industrial production methods for this compound involve scaling up the solid-phase peptide synthesis process and optimizing the purification steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Foxy-5 durchläuft verschiedene chemische Reaktionen, darunter:
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Medizin: This compound wird als therapeutisches Mittel zur Verhinderung von Krebsmetastasen bei Brust-, Darm- und Prostatakrebs entwickelt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das WNT5A-Protein nachahmt und WNT5A-Signalwege aktiviert . Es bindet an Frizzled-Rezeptoren auf der Zelloberfläche und löst eine cytosoliche Freisetzung von Calcium-Signalen aus, ohne die β-Catenin-Aktivierung zu beeinflussen . Dies führt zur Hemmung der Migration und Invasion von Krebszellen .
Vergleich Mit ähnlichen Verbindungen
Foxy-5 ist einzigartig in seiner Fähigkeit, WNT5A nachzuahmen und selektiv Krebszellen mit niedrigem WNT5A-Ausdruck anzusprechen . Ähnliche Verbindungen umfassen:
Box-5: Ein modifiziertes Analogon von this compound, das die WNT5A-Signalübertragung hemmt.
WNT5A-abgeleitete Peptide: Andere von WNT5A abgeleitete Peptide, die ähnliche Antimetastaseneigenschaften besitzen.
This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und sein Potenzial als First-in-Class-Therapie zur Verhinderung von Krebsmetastasen aus .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPJYYCTSHDJI-ATIWLJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881188-51-8 | |
| Record name | FOXY-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foxy-5 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FOXY-5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


